2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde
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Overview
Description
2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel-Crafts acylation followed by a series of functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine: A compound with similar structural features used in optoelectronic devices.
2-((4-vinylbenzyloxy)methyl)oxirane: Another compound with a similar vinylbenzyl structure.
Properties
CAS No. |
820973-53-3 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methoxy]-6-methoxybenzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-3-13-7-9-14(10-8-13)12-20-17-6-4-5-16(19-2)15(17)11-18/h3-11H,1,12H2,2H3 |
InChI Key |
ZKXGFTYHKMXZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C=C)C=O |
Origin of Product |
United States |
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